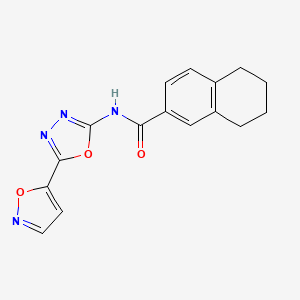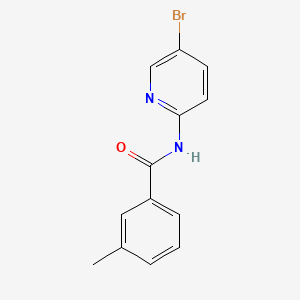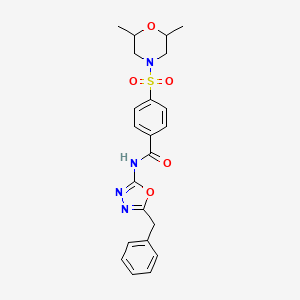
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, also known as PMK-BM or PMK glycidate, is a chemical compound that has gained significant attention in recent years due to its use in the illicit production of MDMA (ecstasy). Although PMK-BM has no approved medical or industrial uses, it is commonly used as a precursor in the synthesis of MDMA, a popular recreational drug that is known for its euphoric and empathogenic effects. In We will also discuss the future directions for research on PMK-BM.
科学研究应用
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one has been the focus of several scientific studies due to its use as a precursor in the synthesis of MDMA. Researchers have investigated various aspects of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, including its chemical properties, stability, and reactivity. Additionally, studies have been conducted to develop new methods for the synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one and to optimize existing methods for increased yield and purity.
作用机制
The mechanism of action of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is not well understood, but it is believed to act as a prodrug for MDMA. 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is converted to MDP2P, which is then further metabolized to MDMA in the body. MDMA is known to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that regulate mood, appetite, and other physiological functions. This increase in neurotransmitter release is believed to be responsible for the euphoric and empathogenic effects of MDMA.
Biochemical and physiological effects:
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one itself has no known biochemical or physiological effects, as it is not active in the body. However, its metabolite, MDMA, has been shown to have a range of effects on the body, including increased heart rate, blood pressure, and body temperature. MDMA can also cause dehydration, muscle cramping, and other adverse effects. Long-term use of MDMA has been associated with neurotoxicity and cognitive impairment.
实验室实验的优点和局限性
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is commonly used in the illicit production of MDMA, but it also has potential applications in the laboratory. Its use as a precursor in the synthesis of MDMA allows researchers to study the effects of MDMA in a controlled environment. However, the use of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one in lab experiments is limited by its illegality and potential for abuse. Additionally, the synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one requires specialized equipment and knowledge of organic chemistry, which may limit its accessibility to researchers.
未来方向
Future research on 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one could focus on developing new methods for its synthesis that are more efficient and sustainable. Additionally, studies could be conducted to investigate the effects of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one and its metabolites on the body and brain. This research could help to better understand the mechanism of action of MDMA and its potential therapeutic applications. Finally, research could be conducted to develop new treatments for MDMA abuse and addiction.
合成方法
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is typically synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The first step involves the conversion of safrole to isosafrole, which is then oxidized to MDP2P (3,4-methylenedioxyphenyl-2-propanone) using reagents such as potassium permanganate or chromium trioxide. MDP2P is then reacted with benzyl chloride to yield 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one, or 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-26-22-12-9-19(10-13-22)11-14-23(25)24-15-5-8-21(16-24)18-27-17-20-6-3-2-4-7-20/h2-4,6-7,9-10,12-13,21H,5,8,11,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGIBDPRZXXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((Benzyloxy)methyl)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2519772.png)

![4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B2519774.png)
![4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2519775.png)

![2-Amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2519780.png)


![2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2519784.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)acetamide](/img/structure/B2519787.png)

